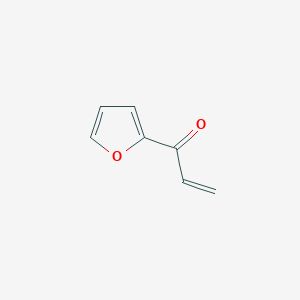

1-(furan-2-yl)prop-2-en-1-one

Description

Contextualization within Furan (B31954) Chemistry and Alpha, Beta-Unsaturated Carbonyl Systems

The structure of 1-(furan-2-yl)prop-2-en-1-one incorporates two key reactive functionalities: a furan ring and an α,β-unsaturated carbonyl system (also known as an enone). libretexts.orgwikipedia.org The furan ring is a five-membered aromatic heterocycle containing an oxygen atom, which makes it more reactive in electrophilic reactions compared to a benzene (B151609) ring. acs.org The α,β-unsaturated carbonyl group is a conjugated system where a carbon-carbon double bond is adjacent to a carbonyl group. libretexts.org This conjugation results in the electrophilic character of the carbonyl carbon being transmitted to the β-carbon of the double bond. libretexts.org Consequently, nucleophiles can attack at either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition or conjugate addition). libretexts.orgwikipedia.org The reactivity of α,β-unsaturated carbonyls is influenced by factors such as the nature of the substituents and the reaction conditions. nih.gov The combination of the furan moiety and the enone system in this compound creates a molecule with unique electronic and reactive properties that are actively being explored.

Overview of Research Trajectories in Chalcone (B49325) Analogs Featuring Furan Moieties

Research into chalcone analogs containing furan moieties is a burgeoning field. researchgate.net Scientists are exploring various synthetic strategies to create novel furan-based chalcones, with the Claisen-Schmidt condensation being a commonly employed method. acs.org This reaction typically involves the condensation of an acetophenone (B1666503) with a benzaldehyde (B42025) in the presence of an acid or base catalyst. acs.orgmdpi.com Variations in this method, including microwave-assisted synthesis, have been developed to improve reaction yields and efficiency. researchgate.net

The primary focus of much of this research is the investigation of the biological activities of these compounds. Furan-containing chalcones have shown promise as antimicrobial, anticancer, anti-inflammatory, and antitubercular agents. ontosight.aitandfonline.comnih.gov For instance, certain furan-based chalcone derivatives have demonstrated significant activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. tandfonline.comnih.govresearchgate.net Other studies have explored their potential as tyrosinase inhibitors for applications in treating hyperpigmentation. mdpi.comresearchgate.net The structure-activity relationship (SAR) is a key aspect of this research, aiming to understand how different substituents on the furan and phenyl rings influence the biological activity. nih.gov

Scope and Objectives of Academic Research Pertaining to this compound

Academic research on this compound and its derivatives is multifaceted, with several key objectives:

Synthesis and Characterization: A primary goal is the development of efficient and versatile synthetic routes to produce this compound and a library of its analogs with diverse substituents. researchgate.netmdpi.com This includes the thorough characterization of these new compounds using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to confirm their structures. acs.orgmdpi.comresearchgate.net

Exploration of Chemical Reactivity: Researchers are investigating the chemical reactivity of the furan ring and the α,β-unsaturated carbonyl system within these chalcones. This includes studying their participation in various chemical transformations like addition reactions, cyclizations, and rearrangements to synthesize new heterocyclic compounds. researchgate.netresearchgate.net For example, the reaction of furan-containing chalcones with reagents like hydrazine (B178648) can lead to the formation of pyrazoline derivatives. researchgate.netarabjchem.org

Investigation of Biological and Pharmacological Properties: A significant portion of the research is dedicated to evaluating the potential of this compound and its derivatives as therapeutic agents. tandfonline.comnih.govnih.gov This involves in vitro and in vivo studies to assess their efficacy against various diseases, including cancer, bacterial infections, and inflammatory conditions. nih.govnih.govnih.gov Molecular docking and other computational studies are often employed to understand the mechanism of action at the molecular level, for instance, by identifying how these compounds interact with specific protein targets. nih.govnih.govnih.gov

Materials Science Applications: The unique electronic and photophysical properties of furan-containing chalcones make them interesting candidates for applications in materials science. acs.org Research in this area focuses on understanding their optical and thermal properties with the goal of developing new materials with applications in areas like nonlinear optics. acs.org

Structure

3D Structure

Properties

IUPAC Name |

1-(furan-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c1-2-6(8)7-4-3-5-9-7/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTNNHQROYDOOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)C1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70482915 | |

| Record name | 2-Propen-1-one, 1-(2-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14123-26-3 | |

| Record name | 2-Propen-1-one, 1-(2-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 1 Furan 2 Yl Prop 2 En 1 One

Established Synthetic Routes to 1-(furan-2-yl)prop-2-en-1-one

Claisen-Schmidt Condensation Protocols and Mechanistic Considerations

The most prevalent and conventional method for synthesizing this compound and its derivatives is the Claisen-Schmidt condensation. worldwidejournals.comnih.goviucr.org This base-catalyzed reaction involves the condensation of an appropriate acetophenone (B1666503) with an aryl aldehyde. iucr.org For the synthesis of the title compound, this typically involves the reaction of 2-acetylfuran (B1664036) with an appropriate aldehyde or the reaction of furfural (B47365) with an acetophenone. jmaterenvironsci.comrsc.org

The reaction can be catalyzed by either a strong acid or a strong base. worldwidejournals.comekb.eg In base-catalyzed protocols, a hydroxide (B78521), such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is commonly used. jmaterenvironsci.comworldwidejournals.com The mechanism involves the deprotonation of the α-carbon of the ketone by the base to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the more stable α,β-unsaturated ketone, known as a chalcone (B49325). worldwidejournals.comeurjchem.com

Acid-catalyzed Claisen-Schmidt condensations are also utilized. mdpi.com In this case, the acid protonates the carbonyl oxygen of the ketone, which then tautomerizes to the enol form. The enol then attacks the protonated aldehyde, and subsequent dehydration yields the chalcone. mdpi.com A study reported the synthesis of (E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one derivatives using a 1-M HCl acetic acid solution as the acidic catalyst. mdpi.com

The geometry of the resulting double bond is typically the (E)-isomer due to its greater thermodynamic stability. This can be confirmed by proton NMR spectroscopy, where the coupling constant (J) for the vinylic protons is approximately 16.0 Hz. mdpi.com

Alternative and Optimized Synthetic Strategies

While the Claisen-Schmidt condensation is the workhorse for synthesizing this compound, alternative and optimized methods have been explored to improve reaction times, yields, and environmental friendliness.

One such alternative is the aldol condensation, which is mechanistically similar to the Claisen-Schmidt condensation. Another approach involves the reaction of 2-acetylfuran with N,N-Dimethylformamide dimethyl acetal, which has been reported to produce (E)-3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one with a high yield. chemicalbook.com

Microwave-assisted and ultrasound-assisted syntheses have emerged as green and efficient alternatives to classical methods. mdpi.com These techniques can significantly reduce reaction times and increase product yields. mdpi.comresearchgate.net For instance, the synthesis of bis-chalcones has been successfully achieved using microwave and microwave-ultrasound assisted Claisen-Schmidt condensation. mdpi.com

Precursor Compounds and Reagent Systems for Synthesis

The synthesis of this compound and its derivatives relies on readily available precursor compounds. The primary precursors are a furan-containing ketone or aldehyde and a corresponding aromatic aldehyde or ketone.

Common Precursor Combinations:

2-Acetylfuran and Benzaldehyde (B42025) (or substituted benzaldehydes): This is a frequent combination where 2-acetylfuran provides the ketone component and benzaldehyde (or its derivatives) serves as the aldehyde. mdpi.com

Furfural and Acetophenone (or substituted acetophenones): In this case, furfural is the aldehyde precursor, and an acetophenone derivative provides the ketone part. jmaterenvironsci.comrsc.org

The choice of precursors allows for the synthesis of a diverse library of this compound derivatives with various substituents on the phenyl ring. mdpi.com

Table of Precursor Compounds and Resulting Products

| Ketone Precursor | Aldehyde Precursor | Resulting Compound |

|---|---|---|

| 2-Acetylfuran | Benzaldehyde | 1-(furan-2-yl)-3-phenylprop-2-en-1-one |

| 2-Acetylfuran | 4-Hydroxybenzaldehyde | (E)-1-(furan-2-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one mdpi.com |

| 2-Acetylfuran | 2,4-Dihydroxybenzaldehyde | (E)-1-(furan-2-yl)-3-(2,4-dihydroxyphenyl)prop-2-en-1-one mdpi.com |

| 4-Phenylacetophenone | Furfural | 1-(biphenyl-4-yl)-3-(furan-2-yl)prop-2-en-1-one jmaterenvironsci.com |

Reaction Conditions and Catalysis in Synthesis of this compound

The reaction conditions for the synthesis of this compound can be varied to optimize the yield and purity of the product. Key parameters include the choice of catalyst, solvent, temperature, and reaction time.

Catalysts:

Base Catalysts: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most common base catalysts, often used in aqueous or alcoholic solutions. jmaterenvironsci.comworldwidejournals.comeurjchem.com Solid NaOH has also been used in solvent-free grinding methods. propulsiontechjournal.com

Acid Catalysts: Hydrochloric acid (HCl) in acetic acid is a reported acidic catalyst system. mdpi.com

Solid Super Base Catalysts: Alumina-supported calcium oxide (Al2O3/CaO) has been investigated as a robust and reusable catalyst for the Claisen-Schmidt condensation of furfural and acetophenone. rsc.org

Solvents:

Ethanol and Methanol: These are common protic solvents used in Claisen-Schmidt condensations. jmaterenvironsci.comworldwidejournals.com

Solvent-Free Conditions: Grinding methods and microwave-assisted syntheses can often be performed without a solvent, which aligns with the principles of green chemistry. propulsiontechjournal.comresearchgate.net

Temperature and Reaction Time:

Room Temperature: Many Claisen-Schmidt reactions for chalcone synthesis are carried out at room temperature, with reaction times ranging from a few hours to several days. jmaterenvironsci.commdpi.com

Elevated Temperatures: In some cases, refluxing at elevated temperatures is employed to drive the reaction to completion. mdpi.com

Microwave and Ultrasound: These methods significantly shorten reaction times, often to a matter of minutes. mdpi.com

Green Chemistry Approaches and Sustainable Synthesis Considerations for Furan-Based Compounds

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. This is particularly relevant for the production of furan-based compounds, many of which are derived from biomass.

Key Green Chemistry Strategies:

Use of Renewable Feedstocks: Furfural, a key precursor for many furan-based compounds, can be derived from lignocellulosic biomass, making it a renewable starting material. rsc.org

Solvent-Free Reactions: Techniques like grinding and certain microwave-assisted reactions eliminate the need for organic solvents, reducing waste and environmental impact. propulsiontechjournal.comscholarsresearchlibrary.com

Energy Efficiency: Microwave and ultrasound irradiation can lead to faster reactions and lower energy consumption compared to conventional heating methods. mdpi.comresearchgate.netpropulsiontechjournal.com

Atom Economy: Reactions like the Claisen-Schmidt condensation are inherently atom-economical as they involve the combination of two molecules with the loss of only a small molecule (water). propulsiontechjournal.com

The development of these green synthetic routes is crucial for the sustainable production of this compound and other valuable furan-based compounds, minimizing their environmental footprint while retaining their synthetic utility. nih.gov

Chemical Transformations and Reactivity Studies of 1 Furan 2 Yl Prop 2 En 1 One

Electrophilic and Nucleophilic Addition Reactions

The enone system in 1-(furan-2-yl)prop-2-en-1-one features two electrophilic sites: the carbonyl carbon and the β-carbon. This dual reactivity allows for both direct (1,2-addition) and conjugate (1,4-addition) attacks by nucleophiles. libretexts.org

Michael Addition Reactions and Adduct Formation

The Michael addition, a type of conjugate addition, is a key reaction of this compound. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile (Michael donor) attacks the β-carbon of the enone (Michael acceptor), leading to the formation of a Michael adduct. wikipedia.orgmasterorganicchemistry.com This reaction is widely used for the formation of carbon-carbon bonds under mild conditions. wikipedia.org

A variety of nucleophiles can be employed in the Michael addition with this compound and its derivatives. For instance, the addition of 4-chlorothiophenol (B41493) to 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one (B15507551) results in the corresponding β-arylmercapto ketone. researchgate.net This reaction demonstrates the susceptibility of the β-carbon to nucleophilic attack by soft nucleophiles like thiols.

The Stetter reaction, a related conjugate addition, has also been successfully applied to furan-containing chalcone (B49325) analogues. The reaction of 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one with aldehydes such as benzaldehyde (B42025) and thiophene-2-carboxaldehyde, catalyzed by a thiazolium salt, yields 1,4-diones. researchgate.net

Furthermore, the synthesis of various 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones has been achieved through the Michael addition of 2-substituted furans to α,β-unsaturated carbonyl compounds. nih.gov

Table 1: Examples of Michael Addition Reactions with this compound Derivatives

| Michael Donor | Michael Acceptor | Product | Reference |

| 4-Chlorothiophenol | 1-(4-Chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one | β-Arylmercapto ketone | researchgate.net |

| Benzaldehyde | 1-(4-Chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one | 1,4-Dione | researchgate.net |

| Thiophene-2-carboxaldehyde | 1-(4-Chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one | 1,4-Dione | researchgate.net |

| 2-Substituted furans | α,β-Unsaturated carbonyl compounds | 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones | nih.gov |

Regioselectivity and Stereoselectivity in Addition Reactions

Addition reactions to alkenes can produce different constitutional isomers, known as regioisomers. masterorganicchemistry.com When one regioisomer is preferentially formed, the reaction is termed regioselective. masterorganicchemistry.comwikipedia.org In the context of this compound, the addition of nucleophiles can occur at either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition or conjugate addition). The regioselectivity of this process is influenced by the nature of the nucleophile. libretexts.org Hard nucleophiles, such as Grignard reagents, tend to favor 1,2-addition, while softer nucleophiles, like organocuprates, thiols, and enolates, preferentially undergo 1,4-addition. libretexts.orgmasterorganicchemistry.com

Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.com In the addition to the double bond of this compound, the two new single bonds can be formed on the same side (syn-addition) or on opposite sides (anti-addition) of the original alkene plane. masterorganicchemistry.com The stereochemical outcome is dependent on the reaction mechanism. masterorganicchemistry.com For example, the addition of 4-chlorothiophenol to 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one leads to the formation of two diastereomers, as evidenced by NMR spectroscopy. researchgate.net

Reduction and Oxidation Reactions of the Enone Moiety

The enone moiety of this compound is susceptible to both reduction and oxidation reactions.

The reduction of the enone can proceed chemoselectively. For instance, the β-arylmercapto ketone derived from the Michael addition to 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one can be selectively reduced to the corresponding β-arylmercapto alcohol using sodium borohydride (B1222165). researchgate.net In a study on a related compound, 1-furan-2-yl-3-pyridin-2-yl-propenone, incubation with rat liver microsomes and cytosols in the presence of NADPH resulted in the reduction of the propenone moiety to yield 1-furan-2-yl-3-pyridin-2-yl-propan-1-one and subsequently 1-furan-2-yl-3-pyridin-2-yl-propan-1-ol. nih.gov The reduction of 3-(furan-2-yl)-2-cyanopropenenitrile with sodium borohydride also selectively reduces the carbon-carbon double bond. mdpi.com

Oxidation of the furan (B31954) ring in related compounds can lead to dearomatization and subsequent cyclization. For example, the oxidation of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones can lead to the formation of 2-ene-1,4,7-triones, which then cyclize to form new furan rings. nih.govnih.gov

Cycloaddition Reactions and Pericyclic Processes Involving the Furan Ring

The furan ring in this compound can participate in cycloaddition reactions. researchgate.net The furan ring, possessing low aromaticity, can undergo cycloadditions to construct complex polycyclic or acyclic structures. researchgate.net Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. utdallas.edumasterorganicchemistry.com

One notable example is the Diels-Alder reaction, a [4+2] cycloaddition. pressbooks.pub While specific examples for the parent compound are not detailed in the provided context, the furan moiety is known to act as a diene in Diels-Alder reactions.

Another type of cycloaddition is the [2+2] cycloaddition. The reaction of ethynylated 2H-cyclohepta[b]furan-2-ones with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) results in a [2+2] cycloaddition to yield stable cycloadducts. clockss.org Photochemical [2+2] cycloadditions are also known to occur. libretexts.orgyoutube.com

Furthermore, the furan ring can be involved in oxidopyrylium cycloadditions. In the synthesis of resiniferatoxin, a furan nucleus is oxidized and then undergoes an oxidopyrylium cycloaddition to form a key tricyclic intermediate. wikipedia.org

Ring Closure Reactions Leading to Heterocyclic Frameworks

The versatile structure of this compound allows it to be a precursor for the synthesis of various heterocyclic systems through ring closure reactions.

Pyrazoline and Dihydropyrimidine Synthesis

Pyrazoline Synthesis: Pyrazolines, five-membered heterocyclic compounds with two adjacent nitrogen atoms, can be synthesized from α,β-unsaturated ketones like this compound. rsc.orgrevistabionatura.org The reaction of a chalcone analogue, 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one, with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine (B124118) yields the corresponding pyrazolines. researchgate.net The general method involves the reaction of an α,β-unsaturated aldehyde or ketone with a hydrazine reagent, often in the presence of an acid catalyst like acetic acid, to form an intermediate hydrazone which then cyclizes. rsc.org

Table 2: Synthesis of Pyrazolines from a this compound Derivative

| Reactant 1 | Reactant 2 | Product | Reference |

| 1-(4-Chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one | Hydrazine hydrate | Pyrazoline | researchgate.net |

| 1-(4-Chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one | Phenylhydrazine | Pyrazoline | researchgate.net |

Dihydropyrimidine Synthesis: 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogues can be synthesized through the Biginelli reaction, a one-pot multicomponent reaction. nih.govnih.gov While a direct Biginelli reaction with this compound is not explicitly described, related enaminones derived from similar starting materials are used. mdpi.comresearchgate.net The classical Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). nih.gov Modifications of this reaction allow for a wider range of starting materials and products. nih.gov For example, enaminones can react with urea and substituted benzaldehydes to produce dihydropyrimidinone derivatives. mdpi.comresearchgate.net

Other Heterocycle Annulation Pathways

The versatile chemical structure of this compound, a vinyl ketone, makes it a valuable precursor for the synthesis of various heterocyclic systems. Its conjugated enone system readily participates in condensation and cyclization reactions with binucleophilic reagents, leading to the formation of new ring structures.

One of the most significant applications is in the synthesis of pyrimidine (B1678525) derivatives. wjarr.com The general strategy involves the reaction of the α,β-unsaturated ketone with amidine-containing compounds. organic-chemistry.org For instance, condensation of this compound with urea or thiourea in the presence of a base can yield pyrimidinone or thiopyrimidinone derivatives, respectively. mdpi.com Similarly, reactions with guanidine (B92328) provide 2-aminopyrimidines. These cyclocondensation reactions are fundamental in medicinal chemistry for building libraries of compounds with potential biological activities. wjarr.com

The reaction mechanism typically begins with a Michael addition of the nucleophilic nitrogen of the amidine to the β-carbon of the enone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring. Various catalysts, including bases like sodium ethoxide or acids, can be employed to facilitate these transformations. wjarr.com

Furthermore, the reaction with hydrazine and its derivatives offers a pathway to pyrazolines. The initial reaction is the condensation of hydrazine with the carbonyl group to form a hydrazone, which can then undergo an intramolecular cyclization via the addition of the second nitrogen atom to the double bond.

Another notable pathway involves the reaction with thiosemicarbazide. This reaction leads to the formation of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives. nih.gov These thiosemicarbazones are important intermediates themselves and can be cyclized to form various heterocycles, such as thiadiazoles. The initial step is the condensation of the aldehyde or ketone (in this case, the ketone function of the chalcone) with thiosemicarbazide. nih.gov

The following table summarizes various heterocycle annulation pathways starting from this compound or its derivatives.

Table 1: Heterocycle Annulation Reactions

| Starting Material | Reagent | Resulting Heterocycle | Reference |

|---|---|---|---|

| This compound | Guanidine | 2-Amino-4-(furan-2-yl)pyrimidine | wjarr.com |

| This compound | Urea | 4-(Furan-2-yl)pyrimidin-2(1H)-one | mdpi.com |

| This compound | Thiourea | 4-(Furan-2-yl)pyrimidine-2(1H)-thione | mdpi.com |

| This compound | Hydrazine Hydrate | 5-(Furan-2-yl)-2-pyrazoline | beilstein-journals.org |

Furan Ring Dearomatization and Functionalization

The furan ring in this compound, while aromatic, can participate in reactions that lead to its dearomatization, providing a route to highly functionalized and complex molecular architectures.

Oxidative Dearomatization: One approach to functionalizing the furan moiety involves its oxidative dearomatization. Treatment of furan derivatives with oxidizing agents can lead to the formation of various products. For example, the oxidation of related 3-(furan-2-yl)propan-1-ones has been shown to proceed through an oxidative dearomatization process. nih.govmdpi.com While not a direct reaction of this compound, this methodology highlights the reactivity of the furan ring towards oxidation, which can be a key step in more complex transformations. A common outcome of such oxidations is the formation of γ-keto-α,β-unsaturated carboxylic acids or their derivatives after ring opening. The use of reagents like meta-chloroperoxybenzoic acid (m-CPBA) can initiate such transformations. mdpi.com

Diels-Alder Reaction: The most prominent dearomatization reaction of the furan ring is the [4+2] cycloaddition, or Diels-Alder reaction. mdpi.com In this reaction, the furan acts as the diene, reacting with a dienophile to form a bicyclic adduct with an oxygen bridge (an oxabicycloheptene derivative). scispace.com The aromaticity of the furan ring is lost in this process.

The reactivity of the furan as a diene is influenced by the substituents on the ring. The electron-withdrawing acyl group in this compound generally reduces the reactivity of the furan ring in a normal electron-demand Diels-Alder reaction. rsc.org However, these reactions can be facilitated by using highly reactive dienophiles or through catalysis, often with Lewis acids. scispace.com The reaction is often reversible, with the potential for a retro-Diels-Alder reaction to occur, which can affect the yield and stereoselectivity of the adducts. mdpi.com The choice of dienophile is critical; electron-deficient alkenes, such as maleic anhydride (B1165640) or dicyanoethylene, are effective reaction partners. rsc.orgpearson.com This cycloaddition is a powerful tool for generating stereochemically complex molecules from simple, renewable starting materials. mdpi.com

The following table summarizes key dearomatization reactions involving the furan ring.

Table 2: Furan Ring Dearomatization and Functionalization Reactions

| Reaction Type | Reagent / Conditions | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Oxidative Dearomatization | m-CPBA, TFA | Functionalized furans / ring-opened products | Proceeds via a spiro-intermediate | mdpi.com |

| Diels-Alder Cycloaddition | Alkene Dienophile (e.g., dicyanoethylene) | Oxabicycloheptene adduct | [4+2] cycloaddition, loss of furan aromaticity | pearson.com |

| Diels-Alder Cycloaddition | Maleic Anhydride | Oxabicycloheptene anhydride adduct | Classic reaction, often reversible | rsc.org |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlation spectra, the exact arrangement of atoms in 1-(furan-2-yl)prop-2-en-1-one can be confirmed.

The ¹H NMR spectrum provides detailed information about the electronic environment of each proton and their spatial relationships through spin-spin coupling. While specific experimental data for the unsubstituted parent compound is not detailed in the reviewed literature, analysis of closely related derivatives, such as (E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one, allows for a reliable prediction of the spectral features nih.gov.

The spectrum is expected to show distinct signals for the three protons of the furan (B31954) ring and the three protons of the prop-2-en-1-one moiety.

Furan Protons: The furan ring protons (H-3', H-4', and H-5') typically appear in the aromatic region of the spectrum. The proton adjacent to the oxygen and the carbonyl group (H-5') is expected to be the most deshielded, appearing at the lowest field. The H-3' and H-4' protons will show characteristic coupling patterns, including a doublet of doublets for H-4' due to coupling with both H-3' and H-5'.

Vinylic Protons: The protons on the double bond (H-2 and H-3) form an AX or AB spin system. They appear as doublets, with a large coupling constant characteristic of a trans relationship if the synthesis yields the E-isomer. The proton attached to the carbon adjacent to the carbonyl group (H-2) will typically resonate at a different chemical shift than the terminal proton (H-3).

The following table presents representative ¹H NMR data for the core structure, based on reported values for its derivatives nih.gov.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5' (Furan) | ~7.9-8.1 | dd | J = 1.5 - 1.8 |

| H-3' (Furan) | ~7.6-7.8 | d | J = 3.5 - 3.7 |

| H-4' (Furan) | ~6.7-6.8 | dd | J = 3.5 - 3.7, 1.5 - 1.8 |

| H-3 (Vinyl) | ~7.6 | d | J = 15.6 - 16.0 |

| H-2 (Vinyl) | ~7.4-7.6 | d | J = 15.6 - 16.0 |

Note: Chemical shifts are referenced to a standard solvent signal and can vary based on solvent and substitution.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. For this compound, seven distinct signals are expected: four for the furan ring and three for the propenone moiety.

Carbonyl Carbon: The most downfield signal in the spectrum is attributed to the carbonyl carbon (C-1) due to the strong deshielding effect of the oxygen atom. This peak typically appears in the range of 177-180 ppm nih.gov.

Furan Carbons: The carbon atom of the furan ring attached to the carbonyl group (C-2') is significantly deshielded and appears around 153 ppm. The other furan carbons (C-3', C-4', C-5') resonate at chemical shifts characteristic of heterocyclic aromatic systems nih.gov.

Vinylic Carbons: The two sp²-hybridized carbons of the vinyl group (C-2 and C-3) can be distinguished based on their electronic environment and substitution.

The table below summarizes the expected ¹³C NMR chemical shifts based on data from derivatives nih.gov.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~177.0 |

| C-2' (Furan) | ~153.8 |

| C-5' (Furan) | ~148.5 - 149.2 |

| C-3 (Vinyl) | ~140 - 144 |

| C-2 (Vinyl) | ~119 - 122 |

| C-3' (Furan) | ~119.0 - 120.6 |

| C-4' (Furan) | ~113.3 |

Note: Isotope effects, while a fundamental aspect of NMR, are not specifically detailed for this compound in the surveyed literature.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, cross-peaks would be expected between H-2 and H-3 of the vinyl group, and among the furan protons H-3', H-4', and H-5', confirming their connectivity within these respective spin systems researchgate.netemerypharma.comyoutube.com.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the direct assignment of carbon signals based on the previously assigned proton spectrum. For example, the signal for the H-5' proton would show a cross-peak with the signal for the C-5' carbon researchgate.netemerypharma.com.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule. Key correlations would include a cross-peak from the vinylic proton H-2 to the carbonyl carbon C-1, and from the furan proton H-3' to the carbonyl carbon C-1, definitively linking the furan ring and the propenone moiety.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound are characterized by several key absorption bands. Analysis of derivatives indicates the following significant vibrations researchgate.netresearchgate.net:

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration is one of the most prominent features in the IR spectrum, typically appearing in the region of 1650-1665 cm⁻¹.

C=C Stretch: The stretching vibration of the vinylic double bond (C=C) is expected around 1590-1610 cm⁻¹.

Furan Ring Vibrations: The furan ring exhibits several characteristic bands. The C=C stretching vibrations within the ring typically appear in the 1470-1550 cm⁻¹ region. The C-O-C stretching vibration of the furan ether linkage also gives rise to a characteristic band.

C-H Vibrations: Aromatic C-H stretching from the furan ring is observed above 3000 cm⁻¹, while vinylic C-H stretching also appears in this region. The out-of-plane C-H bending vibrations are found at lower wavenumbers and can provide information about the substitution pattern.

The following table summarizes key vibrational frequencies observed in related furan-containing chalcone (B49325) derivatives researchgate.netresearchgate.net.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch (Furan) | ~3120 | Medium |

| Vinylic C-H Stretch | ~3030 | Medium |

| Carbonyl Stretch (C=O) | ~1658 | Strong |

| Vinylic C=C Stretch | ~1594 | Strong |

| Furan Ring C=C Stretch | ~1545, 1474 | Medium-Strong |

To support and confirm the experimental vibrational assignments, quantum chemical calculations are often performed. Density Functional Theory (DFT) is a common method used to predict the vibrational frequencies of a molecule spectroscopyonline.comnih.govnih.gov.

The molecular geometry is first optimized using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) researchgate.netnih.gov. A frequency calculation is then performed on the optimized structure to yield the theoretical vibrational wavenumbers. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the fact that calculations are typically performed on a single molecule in the gas phase. To account for this, the calculated wavenumbers are often multiplied by a scaling factor (typically around 0.96) to achieve better agreement with the experimental spectrum nih.gov. This correlation between scaled theoretical frequencies and experimental IR and Raman bands allows for a more confident and detailed assignment of the individual vibrational modes researchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a crucial analytical technique for studying conjugated systems like this compound. The molecule contains multiple chromophores—the furan ring, the phenyl ring, and the α,β-unsaturated carbonyl group—which are responsible for its absorption of light in the UV-Vis region. The absorption of photons promotes valence electrons from a ground state to a higher energy excited state.

The electronic spectrum of this compound is primarily characterized by two types of transitions: π → π* and n → π. The π → π transitions are typically of high intensity and arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated system. The n → π* transitions are of lower intensity and involve the excitation of an electron from a non-bonding orbital (specifically, the lone pair on the carbonyl oxygen) to a π* antibonding orbital.

Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) at the B3LYP/6-311++G(d,p) level have been employed to calculate the UV-Vis spectrum of the compound in the gas phase. dergipark.org.tr These calculations help in assigning the observed absorption bands to specific electronic transitions. The extended conjugation involving the furan ring, the propenone bridge, and the phenyl ring results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the individual, unconjugated chromophores.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. In one study, the mass spectrum showed a peak at m/z 199, corresponding to the protonated molecular ion [M+H]⁺, confirming the molecular weight of 198.20 g/mol . nih.gov High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition with high accuracy. nih.govmdpi.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization, the molecular ion (M⁺) is formed, which is energetically unstable and breaks down into smaller, characteristic fragment ions. For this compound, the fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for aromatic ketones include α-cleavage and McLafferty rearrangement, though the latter requires an appropriate alkyl chain.

Common fragmentation patterns for this molecule and related chalcones include:

α-Cleavage: Fission of the bonds adjacent to the carbonyl group is a primary fragmentation mode. This can lead to the loss of the phenyl group (C₆H₅•) or the furylpropenoyl group. The formation of the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 is a very common and stable fragment.

Loss of CO: The benzoyl cation (m/z 105) can further lose a neutral carbon monoxide (CO) molecule to form the phenyl cation ([C₆H₅]⁺) at m/z 77.

Cleavage of the propenone chain: Fragmentation can occur at various points along the enone bridge, leading to ions corresponding to the furan ring and parts of the chain.

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 198 | Molecular Ion [M]⁺ | [C₁₃H₁₀O₂]⁺ |

| 105 | Benzoyl cation | [C₇H₅O]⁺ |

| 93 | Furylpropenoyl cation | [C₆H₅O₂]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

| 65 | Furan cation | [C₄H₃O]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography has provided definitive insights into the three-dimensional solid-state structure of this compound. The compound crystallizes in the monoclinic space group P2₁/c. nih.gov Structural analysis reveals that the molecule adopts an E conformation about the C=C double bond of the propenone bridge. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical formula | C₁₃H₁₀O₂ |

| Formula weight | 198.21 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 5.8339 (2) |

| b (Å) | 16.5160 (6) |

| c (Å) | 10.6091 (4) |

| β (°) | 104.033 (1) |

| Volume (ų) | 991.13 (6) |

| Z | 4 |

Data sourced from Vázquez-Vuelvas et al. (2015). nih.gov

In the crystalline state, molecules of this compound are organized into a well-defined supramolecular architecture through various intermolecular interactions. The crystal packing can be described as consisting of interlaced molecular layers arranged in a zigzag fashion. nih.gov

Centrosymmetrically related molecules interact through weak hydrogen bonds to form self-complementary dimers in a head-to-tail arrangement. nih.gov These interactions generate specific ring motifs, such as R²₂(10) rings. The propagation of these interactions leads to the formation of one-dimensional ribbons that extend along the c-axis of the crystal lattice. nih.govresearchgate.net In some derivatives, these interactions can lead to the formation of two-dimensional sheets or more complex three-dimensional networks. nih.govnih.gov

The stability of the crystal lattice is governed by a network of weak non-covalent interactions. While no classical hydrogen bonds are present, several weak C-H···O hydrogen bonds play a significant role. nih.gov The carbonyl oxygen atom is a key participant, acting as a trifurcated acceptor for hydrogen atoms from the phenyl ring and the propenone bridge of neighboring molecules. nih.govresearchgate.net

In addition to hydrogen bonding, the supramolecular assembly is supported by C—H···π and π–π stacking interactions. nih.govnih.gov C—H···π interactions occur between hydrogen atoms of one molecule and the π-electron systems of the furan and phenyl rings of an adjacent molecule. nih.gov In closely related structures, direct π–π stacking interactions are observed between the aromatic and heterocyclic rings of parallel molecules, with centroid-to-centroid distances around 3.7 Å, indicating significant orbital overlap. nih.govnih.gov

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| C3—H3···O2 | 0.95 | 2.51 | 3.457 (2) | 151 |

| C9—H9···O2 | 0.95 | 2.62 | 3.416 (1) | 142 |

| C11—H11···O2 | 0.95 | 2.51 | 3.277 (2) | 138 |

D, H, and A represent donor, hydrogen, and acceptor atoms, respectively. Data sourced from Vázquez-Vuelvas et al. (2015). nih.gov

Conformational Analysis and Tautomerism Studies

Conformational analysis of this compound focuses on the rotational isomers (rotamers) that arise from rotation around the single bonds within the propenone bridge. Theoretical calculations, such as Density Functional Theory (DFT), have been used to investigate the molecule's conformational landscape. dergipark.org.tr

The potential energy surface (PES) has been calculated as a function of the dihedral angle involving the carbonyl group and the adjacent C-C single bond (φ(C8-C9-C10-O1)). dergipark.org.tr These calculations reveal the existence of two low-energy conformers: a syn-conformer and an anti-conformer, which correspond to the different orientations of the carbonyl group relative to the double bond. The relative energies of these conformers determine the most stable molecular geometry in the gas phase. dergipark.org.tr The solid-state structure determined by X-ray crystallography typically represents the molecule trapped in one of these low-energy conformations. nih.gov

Tautomerism, the interconversion of structural isomers through proton migration, is not a significant feature for the parent compound this compound, as it lacks labile protons (like those in hydroxyl groups) necessary for keto-enol tautomerism. However, for substituted derivatives, such as those containing hydroxyl groups on the phenyl or furan rings, keto-enol tautomerism becomes a critical area of study, significantly influencing their chemical and electronic properties. researchgate.net For the title compound, analysis is centered on rotational conformers rather than tautomeric forms.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the analysis of molecular properties.

Geometry Optimization and Electronic Structure Parameters

The initial step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For chalcone (B49325) structures related to 1-(furan-2-yl)prop-2-en-1-one, such as (E)-3-(Furan-2-yl)-1-Phenylprop-2-en-1-one, geometry optimization is commonly performed using DFT with the Becke-3-Lee-Yang-Parr (B3LYP) hybrid functional and the 6-311++G(d,p) basis set. epstem.netresearchgate.net This process calculates key structural parameters like bond lengths and dihedral angles. The results from these calculations have been shown to be in good agreement with experimental values obtained from X-ray crystallography, confirming the accuracy of the theoretical model. epstem.netresearchgate.net

Following optimization, various electronic structure parameters are determined. For instance, the dipole moment for a related furan-phenyl chalcone was calculated to be 3.33 Debye, indicating a significant polarity, which influences its solubility and interactions with other polar molecules. epstem.netresearchgate.netepstem.net

HOMO-LUMO Energy Gap Analysis and Reactivity Descriptors

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic transitions. irjweb.com The HOMO acts as an electron donor, while the LUMO is the electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com

A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests the molecule is more reactive and prone to electronic transitions. nih.gov

For a chalcone derivative, (E)-3-(Furan-2-yl)-1-Phenylprop-2-en-1-one, DFT calculations provided the following frontier orbital energies: researchgate.netepstem.net

| Parameter | Value (eV) |

| EHOMO | -6.04 |

| ELUMO | -2.13 |

| Energy Gap (ΔE) | 3.91 |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. ajchem-a.com These descriptors provide a theoretical basis for predicting how the molecule will behave in a chemical reaction. nih.gov

| Reactivity Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | A measure of the molecule's polarizability and reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the charge distribution on the molecular surface, with different colors representing varying electrostatic potentials. researchgate.net

Red and Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms, such as the oxygen of the carbonyl group. researchgate.net

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.

For furan-containing chalcones, the MEP map clearly shows a region of high negative potential around the carbonyl oxygen atom, identifying it as a primary site for interactions with Lewis bases or electrophiles. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, charge transfer, and hyperconjugative interactions. materialsciencejournal.orgresearchgate.net It interprets the molecular wavefunction in terms of localized Lewis-type orbitals (bonds and lone pairs) and non-Lewis-type orbitals (antibonding and Rydberg orbitals). materialsciencejournal.org

The delocalization of electron density from a filled donor NBO to an empty acceptor NBO corresponds to a stabilizing interaction. materialsciencejournal.org The strength of these interactions is evaluated using second-order perturbation theory, where a larger stabilization energy (E(2)) indicates a more significant charge transfer. researchgate.net

In the context of this compound, NBO analysis would reveal:

Intramolecular Charge Transfer (ICT): Quantifying the movement of electron density from the furan (B31954) ring and the vinyl group towards the electron-withdrawing carbonyl group. acadpubl.euperiodicodimineralogia.it

Delocalization: The analysis confirms the delocalization of π-electrons across the α,β-unsaturated ketone system, a defining feature of chalcones that influences their reactivity and spectroscopic properties. materialsciencejournal.org

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. semanticscholar.org By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational flexibility and dynamic interactions of a molecule within a defined environment, such as in a solvent or bound to a biological target. arxiv.org

For this compound and its derivatives, MD simulations can be employed to:

Explore Conformational Space: Identify the most stable and accessible conformations of the molecule by simulating its dynamic behavior, revealing how different parts of the molecule move relative to each other. arxiv.org

Analyze Intermolecular Interactions: In studies where furan-chalcone derivatives were investigated as enzyme inhibitors, MD simulations revealed how the compound interacts with specific amino acid residues in the active site of the enzyme, such as tyrosinase. nih.gov These simulations help to understand the stability of the ligand-protein complex and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for its biological activity. nih.gov

Simulate Pyrolysis Processes: MD has also been used to simulate the evolution of furan-based resins during pyrolysis, predicting changes in molecular structure and properties at high temperatures. psu.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling Paradigms

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling paradigm that aims to correlate the structural or physicochemical properties of a set of compounds with their biological activity. wikipedia.org A QSAR model is a mathematical equation that takes the form:

Activity = f (molecular descriptors) + error wikipedia.org

This approach is widely used in drug discovery and medicinal chemistry to predict the activity of new compounds and to guide the design of more potent molecules.

For a series of this compound derivatives, a QSAR study would involve:

Data Set Collection: Assembling a group of furanone derivatives with experimentally measured biological activities (e.g., IC₅₀ values for enzyme inhibition). researchgate.netnih.gov

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), and topological indices. nih.gov

Model Generation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical model that links the descriptors to the observed biological activity. researchgate.net

Validation: Rigorously validating the model's predictive power using internal (e.g., leave-one-out cross-validation) and external validation techniques to ensure its reliability. researchgate.net

QSAR studies on furanone and furanocoumarin derivatives have successfully identified key molecular characteristics, such as lipophilicity, molecular size, and electronic properties, that govern their interactions with biological targets like cytochrome P450 enzymes. researchgate.netnih.gov Such models are invaluable for prioritizing the synthesis of new derivatives with potentially enhanced activity.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., GIAO for NMR)

Computational chemistry offers powerful tools for predicting the spectroscopic parameters of molecules, providing insights that complement experimental data. For chalcone derivatives containing the this compound moiety, Density Functional Theory (DFT) has been extensively used to forecast their Nuclear Magnetic Resonance (NMR) spectra. epstem.netepstem.netresearchgate.net

The Gauge-Independent Atomic Orbital (GIAO) method is a common and effective approach for calculating NMR chemical shifts. epstem.netglobalresearchonline.net This method has been applied to molecules like (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one to determine their ¹H and ¹³C NMR spectroscopic values. epstem.netepstem.netresearchgate.net Calculations are typically performed using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional combined with various basis sets, such as 6-31G, 6-31+G, and 6-31+G(d). epstem.net

Studies comparing the theoretically calculated chemical shifts with experimental values have shown a strong correlation, indicating a high level of accuracy for the computational models. epstem.net For instance, regression analyses for the ¹³C NMR chemical shifts of (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one calculated with the B3LYP/6-31+G(d) level of theory demonstrated a high degree of linear correlation with experimental data, both in the gas phase and in a DMSO solvent model. epstem.net The correlation coefficients (R²) were found to be 0.9906 in the gas phase and 0.9962 in DMSO, signifying excellent agreement between the theoretical predictions and experimental results. epstem.net These computational approaches, performed with software packages like Gaussian 09W, are crucial for verifying molecular structures and understanding the electronic environment of the nuclei. epstem.netresearchgate.net

Table 1: Computational Methods for NMR Chemical Shift Calculation of (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one.

| Parameter | Method/Functional | Basis Sets Used |

|---|---|---|

| Calculation Method | GIAO (Gauge-Independent Atomic Orbital) | 6-31G, 6-31+G, 6-31G(d), 6-311+(2d,p) |

| Theoretical Framework | DFT (Density Functional Theory) |

| Hybrid Functional | B3LYP | |

Theoretical Studies of Non-linear Optical (NLO) Properties

Theoretical investigations into the non-linear optical (NLO) properties of furan-containing chalcones have revealed their potential for applications in optoelectronics and laser technology. epstem.netnih.gov NLO materials are crucial for technologies that involve modifying the phase, frequency, or amplitude of light. nih.gov The NLO response of a molecule is primarily determined by its polarizability (α) and first hyperpolarizability (β). epstem.netepstem.net

For the related compound (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one, quantum chemical calculations have been performed to determine these NLO parameters. epstem.netresearchgate.net Using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set, researchers have calculated the molecule's dipole moment (μ), polarizability, and first hyperpolarizability in its ground state. epstem.netepstem.net

A key factor influencing a molecule's NLO response is its HOMO-LUMO energy gap (ΔE). nih.gov A smaller energy gap generally corresponds to higher reactivity, lower stability, and enhanced NLO properties, as it facilitates intramolecular charge transfer. nih.gov The calculated HOMO-LUMO gap, along with other electronic parameters, provides a foundation for understanding the NLO activity of these compounds. epstem.net The dipole moment for the anti-conformer of (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one was calculated to be 3.33 Debye. epstem.netepstem.netdergipark.org.tr The calculated values for polarizability and hyperpolarizability indicate that these furan-chalcone structures possess significant NLO characteristics, making them interesting candidates for further experimental exploration as NLO materials. epstem.net

Table 2: Calculated Electronic and NLO Properties of (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one.

| Property | Calculated Value | Method | Basis Set |

|---|---|---|---|

| Dipole Moment (μ) | 3.33 Debye | DFT/B3LYP | 6-311++G(d,p) |

| Polarizability (α) | Value Calculated | DFT/B3LYP | 6-311++G(d,p) |

| Hyperpolarizability (β) | Value Calculated | DFT/B3LYP | 6-311++G(d,p) |

Derivatization and Structure Activity Relationship Sar Studies

Strategic Modifications on the Furan (B31954) Moiety

The furan ring is a key component influencing the biological profile of these chalcones. Modifications to this moiety can significantly impact their therapeutic potential. Research has shown that replacing the phenyl ring (A-ring) with a furan ring can enhance certain biological activities. For instance, the chalcone (B49325) '3-(furan-2-yl)-1-(2-hydroxyphenyl) prop-2-en-1-one' demonstrated high larvicidal activity, suggesting the furan ring is a favorable structural feature.

Further derivatization of the furan itself, or its replacement with bioisosteric rings like thiophene (B33073), can modulate activity. Studies on heterocyclic chalcones have revealed that the nature and position of substituents on the heterocyclic ring are critical for activity. For example, in a series of furan-derived chalcones, specific substitutions led to potent antimicrobial agents. mdpi.com The attachment of a furan ring to a chalcone core, creating furochalcones, has been shown to enhance antiproliferative activity against leukemia cells by more than twofold compared to the non-furan-containing analogue. nih.goviiarjournals.org This highlights the strategic importance of the furan moiety in designing biologically active flavonoids. nih.gov

Substituent Effects on the Prop-2-en-1-one Backbone

The α,β-unsaturated carbonyl system, also known as the enone backbone, is a crucial pharmacophore in chalcones. nih.gov This reactive group is involved in Michael addition reactions with biological nucleophiles, such as cysteine residues in enzymes, which is often a key mechanism of action. biointerfaceresearch.com

Modifications to this linker can alter the molecule's reactivity, planarity, and electronic properties, thereby affecting its biological activity.

α-Substitution : Introducing substituents at the α-position of the enone can influence the molecule's conformation and biological efficacy. For example, the introduction of a fluorine atom at the α-position has been linked to strong cytotoxic properties. researchgate.net

Saturation : Reduction of the double bond in the propenone linker to create dihydrochalcones results in a more flexible structure. This modification can lead to a decrease or a change in the spectrum of biological activity, underscoring the importance of the unsaturated system for certain effects. ekb.eg

Conformation : The enone bridge can exist in either an s-cis or s-trans conformation. The specific conformation adopted can influence how the molecule fits into a biological target's binding site. researchgate.net

The ketoethylenic moiety (–CO–CH=CH–) is considered essential for the wide spectrum of pharmacological properties attributed to chalcones, including antimicrobial, anti-inflammatory, and anticancer activities. nih.govacs.org

Derivatization of the Aromatic Ring(s)

The aromatic phenyl ring (B-ring) of the 1-(furan-2-yl)prop-2-en-1-one scaffold is a primary site for derivatization to modulate biological activity. The number, position, and electronic nature of substituents on this ring play a pivotal role in the compound's potency and selectivity.

SAR studies have revealed several key trends:

Hydroxyl Groups : The presence and position of hydroxyl (-OH) groups are often critical. For instance, a 2,4-dihydroxy substitution on the phenyl ring of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives resulted in a potent tyrosinase inhibitor, significantly more active than the standard, kojic acid. nih.gov

Halogens : Halogen atoms like chlorine (-Cl) and fluorine (-F) can enhance activity. In a study on urease inhibitors, furan chalcones with 2,5-dichloro or 3,4-dichloro substitutions on the phenyl ring showed promising activity. researchgate.net The position of the halogen is crucial; a 3,5-dichloro substituted analogue was found to be inactive. researchgate.net

Electron-Donating/Withdrawing Groups : The electronic properties of substituents are a determining factor. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) and electron-withdrawing groups (EWGs) like nitro (-NO2) have been extensively studied. For antimicrobial activity, chalcones with EDGs such as methoxy and methylenedioxy on the phenyl ring showed significant inhibition against various microbial species. mdpi.com Conversely, for anti-inflammatory activity, the presence of EWGs like -F or -Cl was found to increase potency.

The following table summarizes the effect of different substituents on the phenyl ring of furan chalcones on their tyrosinase inhibitory activity.

| Compound | Phenyl Ring Substituent (R) | IC50 (μM) for L-tyrosine | IC50 (μM) for L-DOPA |

| 1 | H | >1000 | >1000 |

| 2 | 4-OH | 162.7 ± 1.12 | 100.9 ± 0.16 |

| 3 | 4-OCH3 | 258.4 ± 1.25 | 113.5 ± 0.08 |

| 4 | 3,4-diOH | 1.95 ± 0.03 | 1.12 ± 0.01 |

| 5 | 3,4-diOCH3 | 114.2 ± 0.24 | 102.7 ± 0.04 |

| 6 | 2,4,5-triOCH3 | 101.9 ± 0.15 | 100.9 ± 0.07 |

| 7 | 3,4,5-triOCH3 | 103.5 ± 0.11 | 101.2 ± 0.03 |

| 8 | 2,4-diOH | 0.0433 ± 0.0016 | 0.28 ± 0.01 |

| Kojic Acid | (Standard) | 19.97 ± 0.36 | 33.47 ± 0.05 |

| Data sourced from a study on (E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one derivatives. nih.gov |

Synthesis of Poly-substituted Chalcone Analogs

The synthesis of chalcone analogs with multiple substituents on one or both aromatic rings is a common strategy to enhance biological activity and explore complex SAR. The Claisen-Schmidt condensation is the most widely used method for synthesizing these compounds, involving the base-catalyzed reaction of an appropriate acetophenone (B1666503) with a substituted benzaldehyde (B42025). mdpi.comnih.gov

Research on polysubstituted furan chalcones has shown that the interplay between different functional groups can lead to synergistic effects. For example, having both a hydroxyl group and a halogen on the phenyl ring can result in compounds with potent and selective biological actions. In a series of furan chalcones evaluated as urease inhibitors, the compound with a 2,5-dichloro substitution was the most active, but replacing one chloro group with a nitro group led to a decrease in activity. researchgate.net This indicates that the combined electronic and steric effects of multiple substituents are critical.

The synthesis of bis-chalcones, where two chalcone units are linked together, represents another approach to creating polysubstituted analogs with potentially enhanced properties. frontiersin.org

Influence of Stereochemistry (E/Z Isomerism) on Research Outcomes

The double bond in the prop-2-en-1-one backbone of chalcones allows for the existence of two geometric isomers: E (trans) and Z (cis). The trans isomer is generally more thermodynamically stable and is the form predominantly synthesized and studied. ekb.egnih.gov The distinct spatial arrangement of the aromatic rings in the E and Z isomers can lead to significant differences in their biological activity, as one isomer may fit into a target's binding site more effectively than the other. researchgate.net

E (trans) Isomer : The two aromatic rings are on opposite sides of the double bond, resulting in a more linear and planar conformation. Most synthesized chalcones are reported as the E-isomer. nih.gov

Z (cis) Isomer : The aromatic rings are on the same side of the double bond, leading to a more sterically hindered and non-planar structure. The Z-isomer can sometimes be formed during synthesis or through photoisomerization of the E-isomer. bohrium.com

While the E-isomer is more common, studies investigating both isomers are crucial for a complete understanding of the SAR. For example, the oxidative dearomatization of a furan-containing propanone led to a mixture of (Z)- and (E)-isomers of a triketone intermediate, which subsequently cyclized to form the final chalcone product. researchgate.net The relative stability and reactivity of these isomers can influence reaction pathways and final product yields. The stereochemistry is a critical factor, as biological systems are often highly stereoselective.

Research on Biological Activity Mechanisms and Molecular Interactions in Vitro/in Silico Focus

Antimicrobial Activity Research and Mechanistic Insights

Chalcones containing a furan (B31954) ring have demonstrated notable antimicrobial properties. The underlying mechanisms are multifaceted, involving direct action on microbial structures and interference with resistance mechanisms.

While many chalcone (B49325) derivatives exhibit antibacterial activity, research into their ability to modulate bacterial resistance mechanisms, such as efflux pumps, is a key area of investigation. Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, conferring multidrug resistance. Inhibiting these pumps can restore the efficacy of existing antibiotics.

Studies on chalcone analogues have shown promising results in this area. For instance, certain chalcone derivatives have been found to inhibit efflux pumps in Staphylococcus aureus, a bacterium known for its resistance to multiple antibiotics researchgate.netresearchgate.net. One study demonstrated that the chalcone (2E)-1-(4′-aminophenyl)-3-(4-methoxyphenyl)-prop-2-en-1-one could synergistically modulate the action of Norfloxacin and Ethidium Bromide against S. aureus strains carrying the NorA and MepA efflux pumps, respectively researchgate.net. Although research specifically detailing the efflux pump inhibitory activity of 1-(furan-2-yl)prop-2-en-1-one is limited, the general activity of the chalcone class suggests this as a potential mechanism. The core structure, featuring an α,β-unsaturated ketone, is believed to be crucial for this biological activity researchgate.net. Furan-based chalcones, in particular, have been noted for their antimicrobial potential, with some derivatives showing substantial antibacterial action against multi-drug-resistant Pseudomonas aeruginosa nih.gov.

Table 1: Antibacterial and Efflux Pump Inhibitory Activity of Chalcone Derivatives

| Compound/Derivative | Bacterial Strain(s) | Observed Effect | Reference |

|---|---|---|---|

| (2E)-1-(4′-aminophenyl)-3-(4-methoxyphenyl)-prop-2-en-1-one | Staphylococcus aureus 1199B (NorA) & K2068 (MepA) | Synergistic modulation of Norfloxacin and Ethidium Bromide activity | researchgate.net |

| Various Chalcone Analogues | Staphylococcus aureus 272123 | Inhibition of efflux pumps and biofilm formation | researchgate.net |

| (2E)-1-(5-methylfuran-2-yl)-3-(4-nitrophenyl) prop-2-en-1-one | Pseudomonas aeruginosa (carbapenem-resistant) | Substantial antibacterial and biofilm disruptive action | nih.gov |

This table is interactive. Click on the headers to sort the data.

Furan-containing chalcones and related derivatives have demonstrated significant antifungal properties against a range of pathogenic yeasts and fungi. Research has identified several potential molecular targets and mechanisms of action.

One primary mechanism involves the disruption of the fungal cell wall. Chalcones have been reported to inhibit the synthesis of 1,3-β-D-glucan, a critical polysaccharide component of the fungal cell wall, leading to cell lysis. Another identified target is the ergosterol (B1671047) biosynthesis pathway. Ergosterol is the main sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. A study on Propyl (E)-3-(furan-2-yl) acrylate, a related furan derivative, showed it exerts its antifungal effect by acting as a regulator of ergosterol biosynthesis in Candida albicans derpharmachemica.com.

Furthermore, some studies suggest that the antifungal action of chalcones may be linked to the inhibition of microtubule formation, a mechanism also implicated in their anticancer activity. The α,β-unsaturated carbonyl moiety present in the chalcone scaffold is considered vital for these biological activities, potentially acting as a Michael acceptor that interacts with sulfhydryl groups in key fungal enzymes or proteins.

Table 2: Antifungal Activity and Putative Targets of Furan-Containing Compounds

| Compound/Derivative | Fungal Strain(s) | Putative Target/Mechanism | Reference |

|---|---|---|---|

| 1-(4-cyanophenyl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propen-1-one | Candida albicans | Not specified, MIC value of 100 µg/mL | eurekaselect.com |

| Propyl (E)-3-(furan-2-yl) acrylate | Candida albicans | Regulation of ergosterol biosynthesis | derpharmachemica.com |

| General Chalcones | Candida albicans | Inhibition of 1,3-β-D-glucan synthesis |

This table is interactive. Click on the headers to sort the data.

Anticancer Activity Mechanisms

The anticancer properties of this compound and its derivatives are primarily attributed to their ability to interfere with cell division, induce programmed cell death, and disrupt the cellular cytoskeleton.

A significant body of research has shown that chalcone derivatives are potent inducers of cell cycle arrest, particularly at the G2/M phase, in various cancer cell lines. This arrest prevents cancer cells from entering mitosis, thereby inhibiting proliferation.

The mechanism underlying G2/M arrest involves the modulation of key cell cycle regulatory proteins. Studies on various chalcones, including flavokawain B and other synthetic derivatives, have demonstrated a significant reduction in the levels of cyclin A, cyclin B1, and the cyclin-dependent kinase Cdc2 (CDK1) nih.govnih.gov. The formation of the Cdc2/cyclin B1 complex is essential for the G2 to M phase transition. Chalcones have been shown to inhibit the activity of this complex, effectively halting the cell cycle. This effect is often associated with the downregulation of the phosphatase Cdc25C, which is responsible for activating the Cdc2/cyclin B1 complex nih.gov. The induction of G2/M arrest by chalcones is a direct consequence of their interference with microtubule dynamics.

Table 3: Effect of Chalcone Derivatives on Cell Cycle Regulatory Proteins

| Compound/Derivative | Cancer Cell Line(s) | Phase of Arrest | Key Modulated Proteins | Reference |

|---|---|---|---|---|

| Flavokawain B | HSC-3 (Oral Carcinoma) | G2/M | ↓ Cyclin A, ↓ Cyclin B1, ↓ Cdc2, ↓ Cdc25C | nih.gov |

| (2E)-3-(acridin-9-yl)-1-(2,6-dimethoxyphenyl)prop-2-en-1-one | HCT116 (Colorectal) | G2/M | Dysregulation of α, α1 and β5 tubulins | nih.gov |

| Millepachine | HepG2 (Hepatocarcinoma) | G2/M | ↓ cdc2 synthesis, ↓ cdc25C | mdpi.com |

This table is interactive. Click on the headers to sort the data.

In addition to halting cell proliferation, this compound and related chalcones actively induce apoptosis, or programmed cell death, in cancer cells. This is achieved through the modulation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

The intrinsic pathway is a common target. Chalcones have been shown to disrupt the mitochondrial membrane potential and alter the balance of the Bcl-2 family of proteins. This includes the upregulation of the pro-apoptotic protein Bax and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL nih.gov. This shift leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspase enzymes, including caspase-9 (initiator) and caspase-3 (executioner) nih.govnih.gov. The activation of caspase-3 results in the cleavage of key cellular proteins, such as poly-ADP-ribose polymerase (PARP), ultimately leading to the dismantling of the cell nih.gov.

Evidence also points to the involvement of the extrinsic pathway. Research on flavokawain B indicated an increase in Fas activity and cleavage of procaspase-8, suggesting activation of the death receptor signaling pathway nih.gov. Furthermore, the induction of apoptosis by some chalcones has been linked to the generation of reactive oxygen species (ROS), which can trigger both intrinsic and extrinsic pathways.

One of the most well-defined molecular mechanisms for the anticancer activity of chalcones is their ability to interfere with tubulin polymerization. Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and form the mitotic spindle required for chromosome segregation during cell division.

Chalcones act as microtubule-destabilizing agents by binding to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of tubulin into microtubules. The disruption of microtubule dynamics leads to the collapse of the mitotic spindle, which triggers a mitotic checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle. If the damage cannot be repaired, this prolonged mitotic arrest ultimately leads to apoptotic cell death. The ability of chalcones to bind to the colchicine (B1669291) site makes them a promising class of compounds, as agents targeting this site often have the ability to overcome certain types of multidrug resistance eurekaselect.com. In silico docking studies have further confirmed that chalcone derivatives can fit effectively into the colchicine binding pocket of tubulin.

Modulation of Signal Transduction Pathways (e.g., NF-κB, p53)

Derivatives of this compound have demonstrated the ability to modulate key signal transduction pathways involved in cellular processes like inflammation and apoptosis. One such derivative, 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3), has been shown to significantly suppress the activation of nuclear factor-kappaB (NF-κB), a crucial transcription factor for the expression of vascular endothelial growth factor (VEGF) in HT1080 cancer cells nih.gov. The chalcone scaffold, in general, is recognized for its potential to inhibit various therapeutic targets, including NF-κB, which contributes to its anti-inflammatory profile researchgate.net.

However, the effect is not universal across all derivatives. For instance, a synthetic thiophene (B33073) chalcone derivative, 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, did not inhibit NF-κB activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages nih.govnih.gov. Instead, it suppressed the expression of monocyte chemoattractant protein-1 (MCP-1) by regulating activator protein-1 (AP-1) nih.govnih.gov.

In the context of the p53 pathway, research on other chalcone structures provides relevant insights. A novel synthetic naphthal chalcone derivative, (E)-1-(2-hydroxyphenyl)-3-(2-methoxynaphthalen-1-yl)prop-2-en-1-one (HMP), was found to up-regulate the expression of the tumor suppressor p53 in HCT116 colon cancer cells nih.gov. This suggests that chalcone-induced apoptosis can occur through both p53-dependent and p53-independent mechanisms nih.gov.

Enzyme Inhibition Mechanisms (e.g., Tyrosinase Inhibition)

A series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives have been synthesized and evaluated for their inhibitory activity against mushroom tyrosinase, a key enzyme in melanogenesis nih.govmdpi.comnih.gov. Among the tested compounds, a derivative featuring a 2,4-dihydroxy group on the benzylidene ring (referred to as compound 8 in the study) displayed exceptionally potent tyrosinase inhibitory activity nih.govnih.govresearchgate.netdntb.gov.ua.